molecular formula C12H17NO B13196428 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13196428
M. Wt: 191.27 g/mol
InChI Key: KAQCDWUDGJVWMB-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a synthetic dihydroindole derivative of significant interest in medicinal chemistry and pharmacological research . The 2,3-dihydro-1H-indole (indoline) scaffold is a prominent feature in compounds being investigated for their neuroprotective and antioxidant properties . The structural motif of a 5-methoxy group on the indoline ring is frequently explored in the development of novel ligands for neurological targets, drawing parallels to the structure of endogenous neurohormones like melatonin . Researchers utilize this core structure to create analogs with potential improved receptor subtype selectivity and intrinsic activity profiles, particularly for studies involving MT1/MT2 and MT3 melatonin receptors . The specific substitution pattern on the indoline ring, including the 3-ethyl and 3-methyl groups, provides a valuable template for studying structure-activity relationships (SAR) and the conformational impact of alkyl substitution on biological activity and metabolic stability . Indole and dihydroindole derivatives, in general, represent a privileged scaffold in drug discovery, demonstrating a broad spectrum of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This compound is provided for research purposes to further explore these potential applications. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-ethyl-5-methoxy-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-4-12(2)8-13-11-6-5-9(14-3)7-10(11)12/h5-7,13H,4,8H2,1-3H3

InChI Key

KAQCDWUDGJVWMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methoxyindole Derivative

Starting Material: Indole or substituted indole precursors.

Reaction Pathway:

  • Electrophilic substitution at position 5 with methoxy groups is achieved via methoxylation of indole derivatives.
  • Reagents: Dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
  • Conditions: Reflux in acetone or acetonitrile solvent, with controlled temperature to favor substitution at the 5-position.

Outcome: 5-Methoxyindole, serving as the core scaffold for further modifications.

Alkylation at Position 3 to Introduce Ethyl and Methyl Groups

Method: Nucleophilic substitution or alkylation at the indole nitrogen or at the 3-position.

  • Reagents: Ethyl bromide or ethyl chloride for ethylation; methyl iodide or methyl bromide for methylation.
  • Conditions: Use of potassium tert-butoxide or sodium hydride as base in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with controlled temperature (~0°C to room temperature).
  • Procedure:
a. Dissolve 5-methoxyindole in dry DMF.
b. Add sodium hydride slowly under inert atmosphere to generate the indole anion.
c. Introduce ethyl bromide dropwise, stirring at 0°C.
d. After completion, add methyl iodide to methylate the 3-position.
e. Quench with water, extract with ethyl acetate, wash, and purify.

Result: 3-Ethyl-3-methyl-5-methoxyindole.

Reduction to the Dihydroindole System

Objective: Convert the aromatic indole into the 2,3-dihydroindole derivative.

  • Reagents: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere).
  • Conditions: Reflux in anhydrous ether for LiAlH₄ reduction or hydrogen balloon at room temperature for catalytic hydrogenation.
  • Procedure:
a. Dissolve the substituted indole in dry ether.
b. Add LiAlH₄ slowly at 0°C under inert atmosphere.
c. Stir and reflux for several hours.
d. Quench carefully with water and sodium hydroxide solution.
e. Extract, dry, and purify the dihydroindole.

Outcome: 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole.

Final Purification and Characterization

  • Purification: Column chromatography on silica gel using suitable eluants (e.g., ethyl acetate/hexane).
  • Characterization: Confirmed via LC-MS, NMR, IR, and mass spectrometry, matching expected molecular weights and spectral data.

Data Table Summarizing Synthesis Routes

Step Reaction Reagents Conditions Product Yield References
1 Methoxylation at 5-position Dimethyl sulfate / methyl iodide Reflux, base 5-Methoxyindole ~70-80% ,
2 Alkylation at 3-position Ethyl bromide, methyl iodide NaH/DMF, 0°C to RT 3-Ethyl-3-methylindole ~60-70% ,
3 Reduction to dihydroindole LiAlH₄ or catalytic hydrogenation Reflux or H₂/Pd-C 2,3-Dihydroindole derivative ~50-60% ,

Comparison with Similar Compounds

5-Methoxy-3-methyl-1H-indole

  • Structure : Fully aromatic indole with 3-methyl and 5-methoxy groups.
  • Key Differences : Lack of ethyl group and dihydro saturation.
  • Implications : The aromatic system enhances π-π stacking interactions, while the absence of the ethyl group reduces lipophilicity compared to the target compound. NMR signals for aromatic protons (e.g., δ ~6.8–7.2 ppm in 1H NMR) distinguish it from dihydroindoles .

5-Bromo-3-ethyl-1H-indole

  • Structure : Aromatic indole with 3-ethyl and 5-bromo substituents.
  • Key Differences : Bromo (electron-withdrawing) vs. methoxy (electron-donating) groups at position 5.
  • Implications : Bromine increases molecular weight (224.11 g/mol vs. ~235 g/mol for the target compound) and may alter electronic properties, affecting reactivity in cross-coupling reactions .

(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole

  • Structure : Features a nitrovinyl group at position 3, introducing conjugation.
  • Key Differences : Nitrovinyl group enhances electrophilicity, enabling Michael addition reactions, unlike the alkyl-substituted target compound.
  • Spectral Data : 13C NMR δ 47.45 (CH2), 144.88 (C-NH2) .

Dihydroindole Derivatives

1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole

  • Structure : Dihydroindole with sulfonyl and nitrobenzoyl groups.
  • Key Differences : Bulky substituents at positions 1 and 3 create steric hindrance, limiting ring flexibility.
  • Crystal Data : Dihedral angles of 88.33° between sulfonyl phenyl and indole rings, with intramolecular C-H⋯O hydrogen bonds .

3-Phenyl-2,3-dihydro-1H-indole

  • Structure : Dihydroindole with a phenyl group at position 3.
  • Applications : Used in catalytic asymmetric synthesis due to its chiral center .

Physicochemical and Spectral Comparisons

Compound Name Molecular Weight Key 1H NMR Signals (δ, ppm) Key 13C NMR Signals (δ, ppm) Solubility Trends
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole ~235* 1.2–1.4 (ethyl CH3), 3.8 (OCH3) 20–25 (CH3), 50–55 (CH2) Moderate in DCM/EtOAc
5-Methoxy-3-methyl-1H-indole 175.23 6.8–7.2 (aromatic H), 2.4 (CH3) 110–130 (aromatic C) Low in water
5-Bromo-3-ethyl-1H-indole 224.11 7.1–7.5 (aromatic H), 1.3 (CH2CH3) 115–135 (aromatic C, Br-C) Soluble in THF

*Estimated based on structural analogues.

Biological Activity

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, characterized by a unique molecular structure that includes an ethyl group, a methoxy group, and a methyl group. Its molecular formula is C11H13NC_{11}H_{13}N, with a molecular weight of approximately 191.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole may inhibit cancer cell proliferation. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, particularly those that are rapidly dividing, such as A549 lung cancer cells .

Table 1: Anticancer Activity of Indole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indoleA549TBDInhibition of cell proliferation
Indole derivative XMCF7 (Breast)TBDApoptosis induction
Indole derivative YHeLa (Cervical)TBDCell cycle arrest

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, indole derivatives have demonstrated significant antibacterial activity. Specifically, compounds structurally similar to 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole have been shown to possess low minimum inhibitory concentrations (MIC) against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 2: Antimicrobial Activity

Compound NameBacterial Strain TestedMIC (µg/mL)
3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indoleMRSATBD
Indole derivative AE. coliTBD
Indole derivative BCandida albicansTBD

Neuroprotective Properties

Research into the neuroprotective properties of indole derivatives suggests that compounds like 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. This interaction could lead to potential applications in treating neurodegenerative diseases .

The mechanisms through which 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole exerts its biological effects are still under investigation. However, several hypotheses include:

  • Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing neuronal signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in cancer cell metabolism or bacterial growth.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Recent studies have highlighted the potential of indole derivatives in therapeutic applications:

  • Study on Cancer Cell Lines : A comparative study evaluated the antiproliferative effects of various indoles on A549 and MCF7 cells, showing that certain derivatives significantly inhibited cell growth.
  • Antimicrobial Efficacy : Research demonstrated that specific indole derivatives exhibited strong antibacterial activity against MRSA, with MIC values lower than many conventional antibiotics .

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